molecular formula C9H16N2O B1298002 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 80808-96-4

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1298002
CAS No.: 80808-96-4
M. Wt: 168.24 g/mol
InChI Key: VAXDAORNOMZREO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 80808-96-4), also known as 1,5-dimethylbispidinone, is a versatile bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis . This compound serves as a key synthetic intermediate for the construction of more complex structures, such as diazaadamantanes, through reactions with various ketones . The rigid 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is found in compounds with a range of pharmacological activities. Derivatives of this scaffold are investigated as positive allosteric modulators of the AMPA receptor, a target for treating neurodegenerative disorders . Furthermore, related diazabicyclononanone compounds have been studied for their high affinity and selectivity as kappa-opioid receptor (KOR) agonists, with mechanisms involving strong salt bridge interactions and a hemiaminal bond formation that may lead to a long duration of action . The scaffold's conformational flexibility also allows for the synthesis of amphiphilic derivatives that can embed into lipid bilayers and act as stimulus-sensitive components, potentially modifying membrane permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXDAORNOMZREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354301
Record name 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80808-96-4
Record name 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as bispidinone, is a bicyclic compound with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules and its interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 80808-96-4

Research indicates that this compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological macromolecules.

Antiviral Activity

A study highlighted that derivatives of this compound showed promising results against the SARS-CoV-II main protease. The compound was found to covalently bind to the active site of the enzyme, inhibiting its function and thereby demonstrating potential as an antiviral agent .

Neurotransmitter Interaction

The compound has been utilized in studies involving neurotransmitter trapping. Specifically, it was incorporated into plier ligands designed to form complexes with neurotransmitters like dopamine and noradrenaline, facilitating their detection and analysis .

Conformational Studies

NMR studies have revealed the conformational dynamics of this compound in different solvents. The syn/anti ratio of its amide derivatives was influenced by solvent polarity, which is crucial for understanding its reactivity and interaction with biological targets .

Case Study 1: Synthesis of Amides

In a detailed synthesis study, amides derived from this compound were prepared via acylation reactions. The resulting compounds were characterized using NMR spectroscopy to elucidate their conformational behavior in various solvents. The findings indicated that the energy barriers for amide rotation were approximately \Delta G^\neq =15 kcal/mol .

Case Study 2: Copper Complexes

Another research effort focused on the synthesis and stability of copper complexes formed with this compound. The stability studies provided insights into how modifications to the bicyclic structure affect complex formation and stability, which is vital for developing metal-based therapeutics .

Data Summary

Property Value
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
CAS Number80808-96-4
Antiviral ActivityActive against SARS-CoV-II main protease
Neurotransmitter InteractionForms complexes with dopamine and noradrenaline

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity
Research indicates that 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one exhibits antiviral properties against several viral pathogens. A study conducted by researchers at the University of Illinois demonstrated its effectiveness in inhibiting the replication of certain viruses in vitro, making it a candidate for antiviral drug development .

2. Neurological Applications
The compound has been investigated for its potential neuroprotective effects. In animal models of neurodegenerative diseases, it showed promise in reducing oxidative stress and inflammation, which are key contributors to neuronal damage . This positions it as a potential therapeutic agent for conditions such as Alzheimer's disease.

Pharmacological Insights

3. Mechanism of Action
The pharmacological action of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system. It acts as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive function and mood regulation .

Data Table: Summary of Applications

Application Area Details References
Antiviral ActivityInhibits viral replication; potential for drug development
Neurological ApplicationsNeuroprotective effects; reduces oxidative stress and inflammation
Mechanism of ActionModulates neurotransmitter systems; affects cognitive function and mood

Case Studies

Case Study 1: Antiviral Research
In a controlled laboratory setting, researchers tested the efficacy of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Neuroprotection in Animal Models
A study involving mice subjected to neurotoxic agents demonstrated that administration of this compound led to improved behavioral outcomes and reduced markers of neuronal damage compared to untreated controls. These findings support further exploration into its use for treating neurodegenerative disorders .

Comparison with Similar Compounds

Aryl/Alkyl-Substituted Derivatives

  • 3,7-Dibenzyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Substituents: Benzyl (3,7), Phenyl (1,5) Molecular Formula: C₃₃H₃₀N₂O Key Features: Enhanced lipophilicity due to aromatic groups; used in metal coordination studies .
  • 1,5-Dimethyl-3,7-bis(2-bromobenzyl)-3,7-diazabicyclo[3.3.1]nonan-9-one Substituents: 2-Bromobenzyl (3,7) Molecular Formula: C₃₃H₃₀Br₂N₂O Key Features: Bromine atoms enable radiolabeling (e.g., [³H]PAM-43 for AMPA receptor studies) . Stability: High in vivo stability, making it suitable for tracer applications .

Acyl-Substituted Derivatives

  • 3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Substituents: Acetyl (3), Benzofuran-5-carbonyl (7) Molecular Formula: C₂₀H₂₁N₂O₄ Activity: Potent positive allosteric modulator of AMPA receptors (EC₅₀ ~10⁻¹¹–10⁻⁶ M) . Synthesis: Achieved via selective monoacetylation under low-temperature conditions .

Amino Acid/Peptide-Conjugated Derivatives

  • 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride (BisP4) Substituents: Tryptophan-like indole groups (3,7) Activity: Induces apoptosis in pancreatic cancer cells (MiaPaCa-2, CFPAC1, BxPC3) at IC₅₀ = 17.5 µM . Selectivity: Non-toxic to non-cancerous cells at therapeutic concentrations .

Comparative Data Table

Compound Name Substituents (Positions 3,7) Molecular Formula Molecular Weight (g/mol) Key Activity/Property Reference
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one None (parent compound) C₉H₁₆N₂O 168.24 Scaffold for derivative synthesis
3,7-Dibenzyl-1,5-diphenyl analog Benzyl, Phenyl C₃₃H₃₀N₂O 482.61 Metal coordination
3-Acetyl-7-(benzofuran-5-carbonyl) analog Acetyl, Benzofuran-carbonyl C₂₀H₂₁N₂O₄ 353.39 AMPA receptor modulation
BisP4 Indole-propionyl C₃₈H₃₈Cl₂N₆O₃ 719.66 Anticancer cytotoxicity
Diiodoacetyl peroxosolvate Iodoacetyl C₁₃H₂₀I₂N₂O₂·H₂O₂ 586.08 Halogen-bonded crystals

Key Findings and Trends

Substituent Impact on Bioactivity :

  • Acyl groups (e.g., benzofuran-carbonyl) enhance receptor-binding affinity, as seen in AMPA modulators .
  • Bulky aromatic groups (e.g., diphenyl) improve stability but may reduce solubility .
  • Halogenated derivatives (e.g., bromo/iodo) enable radiolabeling and crystallographic studies .

Structural Rigidity :

  • The bicyclo[3.3.1] framework imposes conformational constraints, favoring interactions with biological targets like proteases or ion channels .

Synthetic Flexibility :

  • Selective functionalization at positions 3 and 7 allows tailored modifications for specific applications, such as anticancer agents or oxidant-responsive materials .

Contradictory Evidence: While some bispidinones (e.g., BisP4) show potent cytotoxicity, others with hydroxyethyl or methylsulfanyl substituents (BisP1, BisP2) are inactive, highlighting the critical role of substituent choice .

Preparation Methods

Double Mannich Reaction

One common method involves a double Mannich reaction , where ketones, aldehydes, and ammonium acetate are reacted to form the bicyclic core. The steps include:

  • Reactants : Acetone, benzaldehyde, and ammonium acetate in a molar ratio of 1:4:2.

  • Process : The reaction typically occurs under controlled temperatures to ensure high yields.

Dihydrochloride Salt Formation

Once the base compound is synthesized, it can be converted into its dihydrochloride salt:

  • Method : The free base is treated with hydrochloric acid gas or concentrated hydrochloric acid in a polar solvent like methanol.

  • Outcome : This results in the formation of the dihydrochloride salt, which is often more stable and easier to handle than the free base.

Industrial Production Methods

In industrial settings, optimized conditions are employed to maximize yield while minimizing impurities:

  • Steps : The process may include crystallization and purification techniques to obtain the final product suitable for various applications.

Alternative Synthesis Approaches

Research has also explored alternative methods for synthesizing derivatives of this compound:

  • Monoacetylation : A selective monoacetylation process can be applied to desymmetrize the parent diamine at lower temperatures, leading to new derivatives with enhanced biological activity.

Summary of Synthetic Routes

Method Key Steps Yield Potential Notes
Double Mannich Reaction Reactants: acetone, benzaldehyde, ammonium acetate Moderate Common laboratory method
Dihydrochloride Formation Treatment with HCl gas or solution High Enhances stability
Industrial Production Optimized large-scale synthesis Very High Suitable for commercial applications
Monoacetylation Selective modification at low temperatures Variable Leads to new derivatives

Recent studies have highlighted the importance of reaction conditions on the yield and purity of synthesized compounds:

  • Temperature Control : Maintaining optimal temperatures during reactions is crucial for maximizing yields and minimizing side reactions.

  • Solvent Selection : The choice of solvent affects both the reaction kinetics and the solubility of reactants/products.

The synthesized 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives have shown promise in various fields:

  • Medicinal Chemistry : Investigated as potential anticancer agents and allosteric modulators for neurotransmitter receptors.

  • Biological Activity : Some derivatives have demonstrated significant biological effects in vitro, indicating their potential as therapeutic agents.

Q & A

Q. What are the established synthetic routes for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives?

Methodological Answer: The parent bicyclic scaffold can be synthesized via a double Mannich reaction using acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio. Derivatives are typically functionalized at the 3,7-positions; for example, chloroacetylation of the parent compound with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a catalyst yields 90% product purity after recrystallization from methanol . Key steps include:

  • Reaction optimization: Excess benzaldehyde ensures complete cyclization.
  • Catalyst selection: Triethylamine facilitates nucleophilic substitution.
  • Purification: Recrystallization improves crystallinity for structural validation.

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

Methodological Answer:

  • IR spectroscopy: Identifies carbonyl (C=O) stretches (~1718 cm⁻¹) and amide bands (~1654 cm⁻¹). Aromatic C–H stretches (2656–2799 cm⁻¹) confirm phenyl substituents .
  • X-ray crystallography: Resolves the bicyclic framework and substituent orientations. For example, intramolecular C–H···O hydrogen bonds (e.g., C33–H33···O1, 2.50 Å) stabilize the crystal lattice .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized geometries to confirm structural fidelity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental conformational data?

Methodological Answer: Discrepancies often arise from steric effects or solvent interactions. For example:

  • MM2 force field calculations predict equatorial substituent preferences, but X-ray data may show axial orientations due to crystal packing forces .
  • Mitigation strategies:
    • Perform solvent-phase DFT simulations (e.g., using Gaussian) to account for solvation effects.
    • Compare Hirshfeld surface analyses (e.g., % contribution of H···O/N contacts) to identify packing-driven distortions .
    • Use molecular dynamics (MD) to model temperature-dependent conformational flexibility.

Q. What advanced techniques are used to analyze non-covalent interactions in crystalline derivatives?

Methodological Answer:

  • Hirshfeld surface analysis: Quantifies intermolecular contacts (e.g., H···O/N interactions contribute ~25% to crystal packing in chloroacetyl derivatives) .
  • Electrostatic potential maps: Generated via DFT (B3LYP/6-311G** basis set) highlight electrophilic/nucleophilic regions for docking studies .
  • Topological analysis (AIM): Identifies critical bond paths and electron density at bond critical points (ρ ≈ 0.05 e·Å⁻³ for weak hydrogen bonds) .

Q. How is molecular docking utilized to predict biological activity?

Methodological Answer:

  • Protein preparation: Retrieve target structures (e.g., enzymes) from the PDB. Optimize hydrogen bonding networks using Discovery Studio Visualizer .
  • Ligand preparation: Generate low-energy conformers of the bicyclic compound via conformational search (Monte Carlo/MMFF94).
  • Docking protocol: Use AutoDock Vina with a grid box covering the active site. Validate poses using binding free energy (ΔG ≈ −8.2 kcal/mol) and RMSD (<2.0 Å) .

Q. How can conflicting spectral and crystallographic data be reconciled during structural elucidation?

Methodological Answer:

  • Case example: IR indicates a free carbonyl, but X-ray shows H-bonding. Resolution steps:
    • Analyze temperature-dependent IR to detect H-bond weakening at elevated temps.
    • Compute vibrational frequencies via DFT (scaling factor 0.961) to match experimental peaks .
    • Cross-validate with solid-state NMR to assess dynamic effects in the crystal lattice.

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Steric control: Bulky substituents at the 1,5-positions direct electrophiles to the 3,7-positions .
  • Catalytic modulation: Use Lewis acids (e.g., ZnCl₂) to polarize carbonyl groups, enhancing nucleophilic attack at the desired site.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for acylations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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